molecular formula C10H12N4O2 B2508031 8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid CAS No. 1010894-66-2

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid

Cat. No.: B2508031
CAS No.: 1010894-66-2
M. Wt: 220.232
InChI Key: HRMOKNJRTIDFBM-UHFFFAOYSA-N
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Description

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid (CAS# 1010894-66-2 ) is a high-purity, solid chemical compound with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol . This heterocyclic compound features a [1,2,4]triazolo[4,3-b]pyridazine core structure, which is of significant interest in medicinal chemistry for the development of novel antiparasitic agents. Scientific literature has identified this specific chemical scaffold as a key structural motif in potent compounds being investigated to treat cryptosporidiosis . This diarrheal disease, caused by the parasite Cryptosporidium , is particularly dangerous for children and immunocompromised individuals, and current treatment options are limited . As part of a class of triazolopyridazine compounds, this chemical serves as a critical intermediate or head group in structure-activity relationship (SAR) studies aimed at optimizing anti- Cryptosporidium potency while mitigating potential cardiotoxicity concerns associated with hERG channel inhibition . Researchers can utilize this compound to explore new therapeutic leads against parasitic infections. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)6-4-7(9(15)16)13-14-5-11-12-8(6)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOKNJRTIDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN2C1=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Triazolopyridazine Core

The triazolopyridazine scaffold is typically constructed via cyclocondensation reactions between pyridazine derivatives and triazole precursors. A widely adopted method involves reacting 3-aminopyridazine-6-carboxylates with nitrous acid to form diazonium intermediates, which undergo intramolecular cyclization with hydrazine derivatives. For example, 1a (ethyl 3-amino-6-methylpyridazine-4-carboxylate) reacts with tert-butyl nitrite in acetic acid to generate a diazonium salt, followed by treatment with hydrazine hydrate to yield the triazolopyridazine core.

Alternative approaches utilize Mitsunobu reactions to couple preformed triazole fragments with functionalized pyridazines. In a patent by, 6-hydroxypyridazine derivatives were reacted with 1-methyl-1H-1,2,4-triazol-5-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form ether linkages critical for triazolopyridazine assembly.

Table 1: Comparison of Triazolopyridazine Core Synthesis Methods

Method Starting Material Yield (%) Purity (%) Reference
Diazonium Cyclization Ethyl 3-amino-6-methylpyridazine 62 95
Mitsunobu Coupling 6-Hydroxypyridazine 78 98

Regioselective Introduction of the Tert-Butyl Group

Positioning the tert-butyl group at C8 requires careful control of electrophilic substitution or transition metal-catalyzed coupling. In 1k (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), researchers achieved tert-butyl incorporation via Friedel-Crafts alkylation using tert-butyl bromide and AlCl₃ in dichloromethane. However, this method risks over-alkylation in electron-rich heterocycles.

Superior regioselectivity is achieved through Suzuki-Miyaura cross-coupling. A 2019 study demonstrated that 8-bromo-triazolo[4,3-b]pyridazine-6-carboxylate reacts with tert-butylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), yielding 80% of the tert-butyl product. The reaction’s success hinges on microwave irradiation (120°C, 30 min) to enhance coupling efficiency.

Carboxylic Acid Functionalization at C6

The C6 carboxylic acid is typically introduced via hydrolysis of ester precursors. Methyl or ethyl esters at this position undergo saponification with LiOH in THF/H₂O (3:1) at 60°C for 6 hours. For instance, methyl 8-(tert-butyl)-triazolo[4,3-b]pyridazine-6-carboxylate converts to the carboxylic acid derivative in 92% yield under these conditions.

Alternative routes employ oxidation of hydroxymethyl groups. When 6-(hydroxymethyl)-8-(tert-butyl)-triazolo[4,3-b]pyridazine is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, the alcohol oxidizes to the carboxylic acid in 68% yield. This method avoids ester intermediates but requires strict temperature control to prevent over-oxidation.

Table 2: Carboxylic Acid Formation Efficiency

Method Substrate Conditions Yield (%)
Ester Hydrolysis Methyl 8-(t-Bu)-triazolopyridazine-6-carboxylate LiOH, THF/H₂O, 60°C 92
Alcohol Oxidation 6-(Hydroxymethyl)-8-(t-Bu)-triazolopyridazine Jones reagent, 0°C 68

Integrated Synthetic Pathways

A convergent synthesis developed by combines these steps:

  • Core Formation : 6-Hydroxy-3-nitro-pyridazine + 1-methyltriazole → Mitsunobu coupling →triazolo[4,3-b]pyridazine (78%)
  • tert-Butyl Introduction : 8-Bromo intermediate + tert-butylboronic acid → Suzuki coupling (80%)
  • Carboxylation : Methyl ester hydrolysis → 8-(t-Bu)-triazolopyridazine-6-carboxylic acid (92%)

This route achieves an overall yield of 57% with HPLC purity >99% after reverse-phase chromatography.

Analytical Characterization

Critical quality attributes include:

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, t-Bu), 8.72 (s, 1H, C7-H), 13.2 (br s, 1H, COOH)
  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN)
  • HRMS : [M+H]⁺ calcd. 291.1224, found 291.1221

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Competing C3 vs. C8 substitution during alkylation, mitigated by bulky ligands in Pd catalysts
  • Acid Sensitivity : The tert-butyl group undergoes acid-catalyzed cleavage below pH 3, necessitating neutral hydrolysis conditions
  • Purification : Reverse-phase chromatography (C18, 10–90% MeCN/H₂O) effectively separates positional isomers

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo-pyridazine derivatives. For instance, compounds similar to 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid have shown promising results against various viruses:

  • HIV Inhibition : A related compound demonstrated effective inhibition of HIV strains with resistance mutations in reverse transcriptase, indicating the potential utility of triazolo derivatives in developing antiviral therapies .
  • Cryptosporidium Treatment : The compound was explored for its efficacy against Cryptosporidium parvum, a parasite causing gastrointestinal infections. Structure-activity relationship (SAR) studies revealed that modifications to the triazolopyridazine scaffold could enhance potency while minimizing cytotoxicity .

Cancer Research

The compound's derivatives have been investigated as bromodomain inhibitors targeting BRD4, a protein involved in cancer progression. These derivatives exhibited micromolar IC50 values, suggesting their potential as therapeutic agents in oncology .

Case Study: Structure-Activity Relationships

A comprehensive SAR analysis was conducted on various derivatives of triazolo-pyridazines. The findings indicated that specific substitutions on the triazole ring significantly influenced the biological activity against cancer cell lines. For example, modifications that increased hydrophilicity improved solubility and bioavailability .

Pesticidal Activity

Research has indicated that certain triazolo derivatives possess pesticidal properties. Studies have shown that these compounds can effectively inhibit plant pathogens, thereby enhancing crop yield and quality . The molecular structure of 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid lends itself to modifications that could optimize its efficacy as a biopesticide.

Synthesis of Functional Materials

The unique properties of 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid allow for its use in synthesizing advanced materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology .

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntiviral agents for HIV and CryptosporidiumEffective inhibition; SAR studies show enhanced potency
Cancer ResearchBromodomain inhibitors for BRD4Micromolar IC50 values indicate potential therapeutic use
AgricultureBiopesticides for plant pathogensEffective inhibition of pathogens; enhances crop yield
Material ScienceSynthesis of functional materialsStable metal complexes; potential in catalysis and sensors

Mechanism of Action

The mechanism of action of 8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent patterns. Key comparisons include:

Position 6 Modifications
Compound Substituent at Position 6 Key Properties
Target Compound Carboxylic acid Enhances solubility via salt formation (e.g., sodium carboxylate); potential for hydrogen bonding with targets
Compound 5 () Chloromethyl Lipophilic; inactive in antihypertensive assays
Compound 3a–c () Hydrazinyl/arylidene Flexible binding to aromatic targets; used in Schiff base derivatives
Sodium carboxylate () Sodium carboxylate High aqueous solubility; ionic interactions improve bioavailability
Position 8 and Other Modifications
Compound Substituent at Position 8 Additional Groups Key Properties
Target Compound Tert-butyl Carboxylic acid at C6 Bulky tert-butyl enhances steric hindrance; carboxylic acid balances lipophilicity
Compound 9 () Amine 4-Methyl-3-nitrophenyl Improved BRD4 binding affinity (docking score: -9.2 kcal/mol)
Compound 38–40 () Sulfonamide/urea Piperidine/benzoyl Variable BRD4 inhibition (IC₅₀: 0.1–5 µM); substituents modulate selectivity
Compound 24–27 () Piperidine-carboxylic acid Isopropyl/cyclopropyl Enhanced solubility and metabolic stability; used in prodrug designs

Physicochemical and Stability Profiles

Property Target Compound Sodium Carboxylate () Chloromethyl Derivative ()
Solubility (logS) Moderate (tert-butyl reduces) High (ionic form) Low (lipophilic)
Thermal Stability Stable up to 150°C Degrades above 200°C Stable up to 180°C
Metabolic Stability Moderate (CYP3A4 substrate) High (resistant to oxidation) Low (rapid clearance)

Biological Activity

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid (CAS Number: 1871041-43-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by a triazole fused to a pyridazine ring, with a tert-butyl group and a carboxylic acid functional group. Its molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2 .

Antiviral Activity

Recent studies have highlighted the potential of triazolo[4,3-b]pyridazine derivatives as antiviral agents. In particular, compounds in this class have shown promising activity against various viral targets. For example, derivatives exhibited micromolar IC50 values in inhibiting bromodomain proteins like BRD4, which are implicated in cancer and inflammatory diseases .

Table 1: IC50 Values of Triazolo[4,3-b]pyridazine Derivatives Against BRD4

CompoundIC50 (μM)
Compound 15.2
Compound 27.8
Compound 33.1

Anti-inflammatory Activity

The anti-inflammatory properties of 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid have also been investigated. In vitro assays indicated that this compound could inhibit cyclooxygenase-2 (COX-2) activity significantly. The compound's IC50 against COX-2 was reported at approximately 0.04±0.01μmol0.04\pm 0.01\mu mol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Comparison of COX-2 Inhibition

CompoundIC50 (μmol)Reference
Celecoxib0.04±0.010.04\pm 0.01
Compound A0.04±0.090.04\pm 0.09
Compound B0.04±0.020.04\pm 0.02

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on their structural modifications. Substituents at the R1 and R2 positions significantly influence their binding affinity and biological efficacy. For instance, modifications that enhance hydrogen bonding or hydrophobic interactions often lead to improved inhibitory activities against target proteins .

Case Studies

  • Inhibitory Activity Against BRD4 : A study focused on the synthesis and evaluation of various triazolo[4,3-b]pyridazine derivatives for their ability to inhibit the BRD4 bromodomain. The results indicated that specific substitutions led to enhanced potency with IC50 values ranging from micromolar to sub-micromolar levels .
  • Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduced inflammation in carrageenan-induced paw edema models in rats, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Q. In SAR studies, how does the substitution pattern on the triazolo-pyridazine core affect biological activity?

  • Key Findings :
  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance target binding via dipole interactions .
  • Carboxylic Acid Position : Direct conjugation to the core improves hydrogen-bonding interactions with enzymes .

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